Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a cyclohexylidene ring substituted with two methyl groups and an acetic acid ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester typically involves the esterification of (3,3-dimethylcyclohexylidene)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the ester group to a carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: (3,3-Dimethylcyclohexylidene)acetic acid.
Reduction: (3,3-Dimethylcyclohexylidene)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving ester hydrolysis. It can serve as a substrate for esterases and lipases, providing insights into enzyme specificity and activity.
Medicine
In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, (Z)-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (Z)-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological targets. The cyclohexylidene ring provides structural stability and influences the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
(E)-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester: The trans isomer of the compound, differing in the spatial arrangement of the substituents.
(3,3-Dimethylcyclohexylidene)acetic acid ethyl ester: An ester derivative with an ethyl group instead of a methyl group.
(3,3-Dimethylcyclohexylidene)acetic acid: The corresponding carboxylic acid without the ester group.
Uniqueness
The (2Z) configuration of (Z)-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester imparts unique chemical and physical properties, such as specific reactivity and stability. This makes it distinct from its isomers and other similar compounds, providing advantages in certain synthetic and industrial applications.
Properties
CAS No. |
30346-25-9 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (2E)-2-(3,3-dimethylcyclohexylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-11(2)6-4-5-9(8-11)7-10(12)13-3/h7H,4-6,8H2,1-3H3/b9-7+ |
InChI Key |
COTFKVCHGYBTDB-VQHVLOKHSA-N |
Isomeric SMILES |
CC1(CCC/C(=C\C(=O)OC)/C1)C |
Canonical SMILES |
CC1(CCCC(=CC(=O)OC)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.